molecular formula C22H15Cl2N3O2 B2638211 2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide CAS No. 898417-62-4

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide

Cat. No.: B2638211
CAS No.: 898417-62-4
M. Wt: 424.28
InChI Key: NYVSEOZTZQXEKC-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core substituted with amino, chlorobenzoyl, and chlorophenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Chlorobenzoylation: The chlorobenzoyl group can be introduced through Friedel-Crafts acylation using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Chlorophenylation: The chlorophenyl group can be introduced through a similar Friedel-Crafts reaction using 4-chlorophenyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-chlorobenzoyl)indolizine-1-carboxamide
  • N-(4-chlorophenyl)indolizine-1-carboxamide
  • 3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide

Uniqueness

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide is unique due to the presence of both chlorobenzoyl and chlorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, characterized by its complex molecular structure and potential pharmacological applications. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. The unique substituents on its indolizine core enhance its biological efficacy, making it a candidate for further exploration.

  • Molecular Formula : C22H15Cl2N3O2
  • CAS Number : 898417-62-4
  • Molecular Weight : Approximately 409.27 g/mol

Biological Activity Overview

The biological activity of this compound includes:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties, potentially through the inhibition of key enzymes involved in cancer cell proliferation.
  • Antiviral Activity : It has been identified as a potential inhibitor of the coronavirus 3CL-like protease enzyme, demonstrating enhanced binding affinity compared to other compounds within its class.
  • Allosteric Modulation : The compound may act as an allosteric enhancer at specific receptors, such as the A1 adenosine receptor, indicating its role in modulating receptor activity .

The mechanism of action for this compound involves:

  • Target Interaction : The compound binds to specific molecular targets, such as enzymes and receptors, modulating their activity and influencing various biological pathways related to disease processes.
  • Enzyme Inhibition : Its structure allows effective binding to viral proteases and other critical enzymes, potentially leading to reduced viral replication and cancer cell growth.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation Reactions : Combining 2-aminoindolizine with benzoyl chloride.
  • Nucleophilic Substitution : Introducing the 4-chlorophenyl group through nucleophilic attack.

Common solvents used include dichloromethane and toluene, with catalysts like triethylamine facilitating the reactions.

Structure-Activity Relationship Insights

Research indicates that modifications in substituents significantly influence biological activity:

  • Substituent Variations : Altering electron-withdrawing or electron-releasing groups on the phenyl rings can enhance or diminish the compound's pharmacological properties .

Case Studies and Research Findings

Several studies have reported on the biological efficacy of this compound:

StudyFindings
Demonstrated significant binding affinity to coronavirus protease; potential antiviral properties.
Explored allosteric enhancement at A1 adenosine receptors; modifications increased activity.
Identified as an effective inhibitor in preliminary anticancer assays; warrants further investigation.

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(4-chlorophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O2/c23-14-6-4-13(5-7-14)21(28)20-19(25)18(17-3-1-2-12-27(17)20)22(29)26-16-10-8-15(24)9-11-16/h1-12H,25H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVSEOZTZQXEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl)N)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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